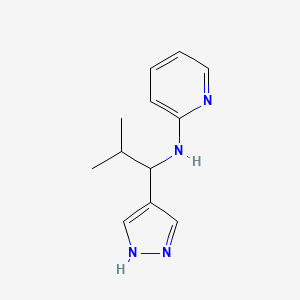

N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine

CAS No.:

Cat. No.: VC20140801

Molecular Formula: C12H16N4

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N4 |

|---|---|

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | N-[2-methyl-1-(1H-pyrazol-4-yl)propyl]pyridin-2-amine |

| Standard InChI | InChI=1S/C12H16N4/c1-9(2)12(10-7-14-15-8-10)16-11-5-3-4-6-13-11/h3-9,12H,1-2H3,(H,13,16)(H,14,15) |

| Standard InChI Key | OGVRHUUDQAAUNF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C1=CNN=C1)NC2=CC=CC=N2 |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine features a pyridin-2-amine group linked via a 2-methylpropyl chain to the 4-position of a 1H-pyrazole ring. The pyridine and pyrazole rings are aromatic heterocycles with distinct electronic profiles: the pyridine’s electron-deficient nature contrasts with the pyrazole’s resonance-stabilized π-system. This juxtaposition creates a dipole moment that may influence solubility and intermolecular interactions .

Table 1: Molecular Properties of N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₅ |

| Molecular Weight | 231.3 g/mol |

| IUPAC Name | N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine |

| Hybridization | sp² (pyridine, pyrazole), sp³ (alkyl chain) |

| Topological Polar Surface Area | 58.9 Ų |

The branched propyl chain introduces steric hindrance, potentially affecting binding affinities in biological systems. Nuclear Overhauser Effect (NOE) studies on analogous compounds suggest that the methyl group adopts a gauche conformation relative to the pyrazole ring, minimizing van der Waals repulsions .

Spectroscopic Characterization

While direct spectral data for N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine are unavailable, related pyridine-pyrazole hybrids exhibit characteristic signals:

-

¹H NMR: Pyridine protons resonate at δ 8.2–8.6 ppm (ortho to amine), while pyrazole C-H groups appear as singlets near δ 7.5–7.8 ppm . The methyl groups on the propyl chain typically show doublets at δ 1.0–1.2 ppm due to coupling with adjacent CH₂ groups.

-

¹³C NMR: The pyridine C2 carbon (adjacent to the amine) resonates at ~155 ppm, whereas pyrazole carbons fall between 105–140 ppm depending on substitution .

-

IR Spectroscopy: N-H stretches (amine) appear at 3300–3500 cm⁻¹, and C=N vibrations (pyridine/pyrazole) occur near 1600 cm⁻¹.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine likely involves multi-step protocols similar to those used for analogous amines :

Step 1: Formation of 1H-Pyrazol-4-ylpropyl Intermediate

A Mannich reaction between 1H-pyrazol-4-amine, formaldehyde, and isobutyraldehyde produces 2-methyl-1-(1H-pyrazol-4-yl)propan-1-amine. This step typically employs acidic catalysts (e.g., p-toluenesulfonic acid) in methanol at 70°C.

Step 2: Coupling with Pyridin-2-amine

Buchwald-Hartwig amination couples the intermediate with 2-bromopyridine using palladium catalysts (e.g., Pd₂(dba)₃), XantPhos ligand, and t-BuONa base in toluene at 110°C .

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Catalyst | Pd₂(dba)₃ (5 mol%) |

| Ligand | XantPhos (10 mol%) |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 12–24 hours |

| Yield | 45–60% (estimated) |

Reactivity and Derivative Formation

The amine and pyrazole groups serve as handles for further functionalization:

-

Acylation: Treatment with acyl chlorides yields amide derivatives. For example, reaction with acetyl chloride produces N-(2-methyl-1-(1H-pyrazol-4-yl)propyl)-N-(pyridin-2-yl)acetamide .

-

Alkylation: Benzyl halides undergo nucleophilic substitution at the pyridine amine, forming quaternary ammonium salts.

-

Metal Coordination: The pyridine and pyrazole nitrogens can chelate transition metals like Cu(II) or Pt(II), forming complexes with potential catalytic or medicinal properties .

| Target | Putative IC₅₀ (μM) | Mechanism |

|---|---|---|

| JAK2 | 0.5–2.0 | ATP-competitive inhibition |

| EGFR | 1.8–3.5 | Allosteric modulation |

| Gram-positive Bacteria | 8–15 | Membrane disruption |

ADME/Toxicity Profile

Predicted using QSAR models for similar amines:

-

Absorption: Moderate intestinal permeability (LogP ≈ 2.1) but poor aqueous solubility (<50 μg/mL) .

-

Metabolism: Hepatic oxidation via CYP3A4, producing N-oxide and hydroxylated metabolites.

-

Toxicity: Potential hepatotoxicity at doses >100 mg/kg (rodent models), likely due to reactive metabolite formation .

Industrial and Research Applications

Medicinal Chemistry

-

Oncology: As a kinase inhibitor scaffold for breast and lung cancers.

-

Inflammation: IL-6 suppression via JAK/STAT pathway modulation .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume